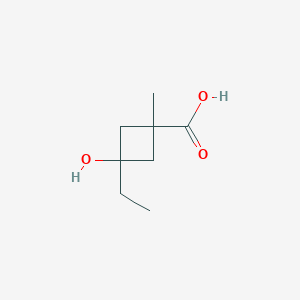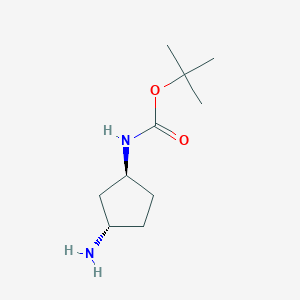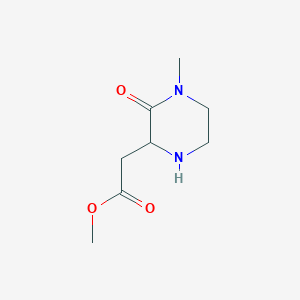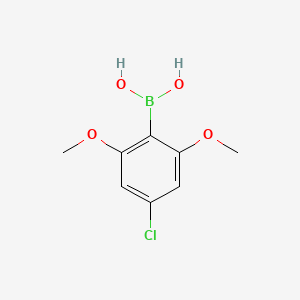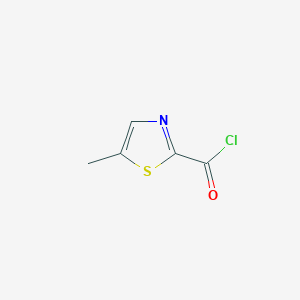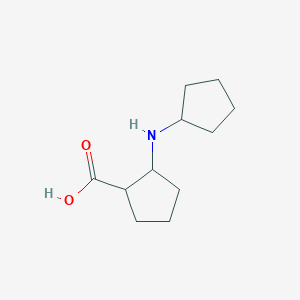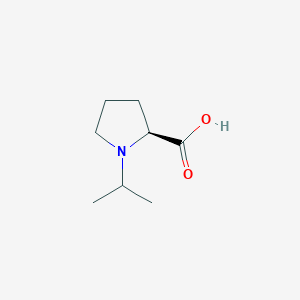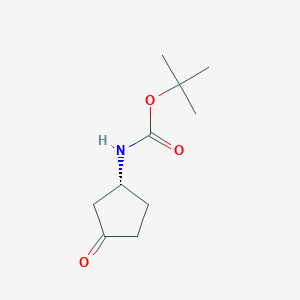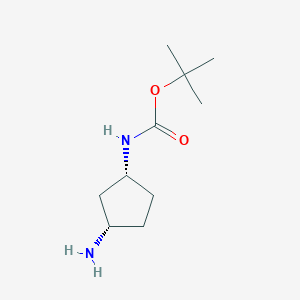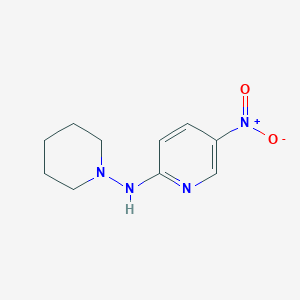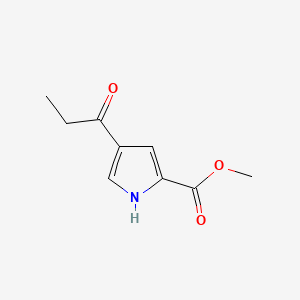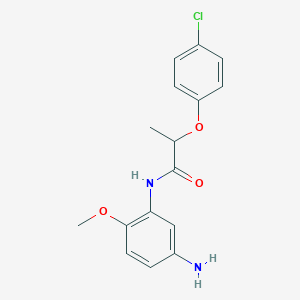
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide, commonly known as NAMCP, is a synthetic amide compound derived from the reaction of 5-amino-2-methoxyphenol and 4-chlorophenoxypropionic acid. It is a white, crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 99-101 °C. NAMCP is a widely used compound in scientific research, as it has a variety of applications in the fields of biochemistry and physiology.
Mécanisme D'action
NAMCP has been shown to act as an agonist of G-protein coupled receptors (GPCRs). It binds to the receptor and activates the G-protein, which in turn activates the associated signaling pathways. These pathways lead to the activation of various effector proteins, which regulate a variety of cellular processes.
Effets Biochimiques Et Physiologiques
NAMCP has been studied for its effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-oxidant effects, and it has been shown to inhibit the release of pro-inflammatory cytokines. It has also been shown to have anti-apoptotic effects, and it has been shown to modulate the expression of various genes involved in cell cycle regulation. In addition, it has been shown to modulate the expression of various proteins involved in signal transduction and drug transport.
Avantages Et Limitations Des Expériences En Laboratoire
NAMCP has several advantages for laboratory experiments. It is a relatively stable compound, and it can be synthesized in high yields. In addition, it is water-soluble and can be easily incorporated into aqueous solutions. However, it is a relatively expensive compound, and its solubility in some solvents is limited.
Orientations Futures
There are several potential future directions for research involving NAMCP. It could be used to study the effects of GPCR agonists on cell growth, apoptosis, and cell cycle regulation. In addition, it could be used to study the effects of signal transduction pathways on gene expression and protein synthesis. Furthermore, it could be used to study the effects of drug transport on cellular processes. Finally, it could be used to study the effects of anti-inflammatory and anti-oxidant compounds on various biochemical and physiological processes.
Applications De Recherche Scientifique
NAMCP is widely used in scientific research due to its wide range of applications. It has been used in studies of cell culture, biochemistry, physiology, and pharmacology. It has been used in studies of cell growth, apoptosis, and cell cycle regulation. It has also been used in studies of enzyme activity, signal transduction, and drug transport. In addition, it has been used in studies of gene expression, protein synthesis, and cell differentiation.
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(22-13-6-3-11(17)4-7-13)16(20)19-14-9-12(18)5-8-15(14)21-2/h3-10H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGCSUZEQYFZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



